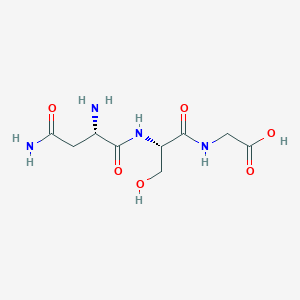
L-Asparaginyl-L-serylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginyl-L-serylglycine is a tripeptide composed of three amino acids: L-asparagine, L-serine, and glycine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique combination of these amino acids imparts specific properties to the tripeptide, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (L-serine and L-asparagine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the tripeptide. The use of high-purity reagents and optimized reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, potentially altering the peptide’s properties.
Reduction: Reduction reactions can target the amide bonds within the peptide, leading to the formation of free amino acids.
Substitution: The amino groups in the peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide, while reduction can result in the cleavage of amide bonds and the release of free amino acids.
Scientific Research Applications
L-Asparaginyl-L-serylglycine has several applications in scientific research:
Chemistry: The tripeptide can be used as a model compound to study peptide synthesis and modification reactions.
Biology: It serves as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics and specificity.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of cancer treatment and immune modulation.
Industry: this compound is used in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism by which L-Asparaginyl-L-serylglycine exerts its effects depends on its interaction with specific molecular targets. For example, as a substrate for enzymes, the tripeptide can undergo hydrolysis, leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways, influencing cellular functions. Additionally, the tripeptide’s structure allows it to interact with receptors and other proteins, potentially modulating their activity.
Comparison with Similar Compounds
L-Asparaginyl-L-serylglycine can be compared to other tripeptides, such as:
L-Asparaginyl-L-seryl-L-alanine: Similar in structure but with an alanine residue instead of glycine, which may affect its biochemical properties.
L-Asparaginyl-L-seryl-L-valine: Contains a valine residue, introducing hydrophobic interactions that can influence its behavior in biological systems.
L-Asparaginyl-L-seryl-L-leucine: The leucine residue adds bulk and hydrophobicity, potentially altering the tripeptide’s solubility and interactions.
Properties
CAS No. |
45233-81-6 |
|---|---|
Molecular Formula |
C9H16N4O6 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O6/c10-4(1-6(11)15)8(18)13-5(3-14)9(19)12-2-7(16)17/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,19)(H,13,18)(H,16,17)/t4-,5-/m0/s1 |
InChI Key |
HPBNLFLSSQDFQW-WHFBIAKZSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)O)N)C(=O)N |
Canonical SMILES |
C(C(C(=O)NC(CO)C(=O)NCC(=O)O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


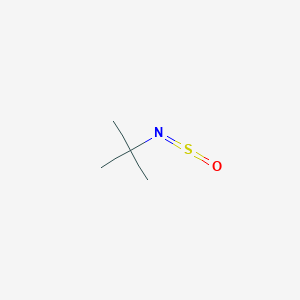

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)


![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)
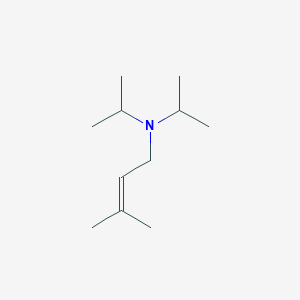
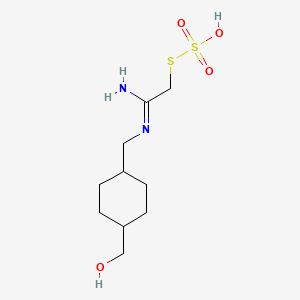
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)
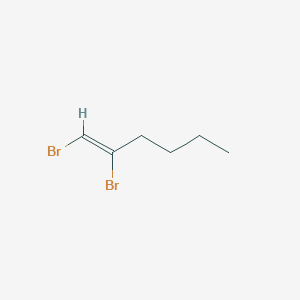

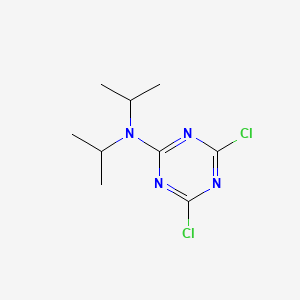
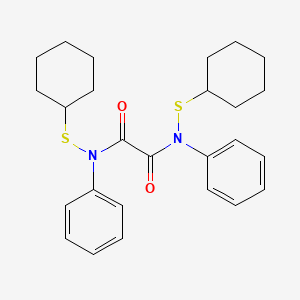
![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)
